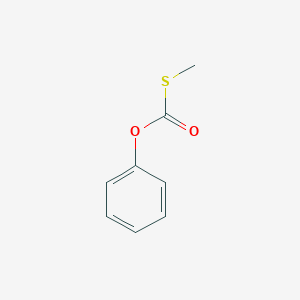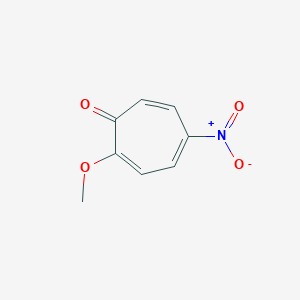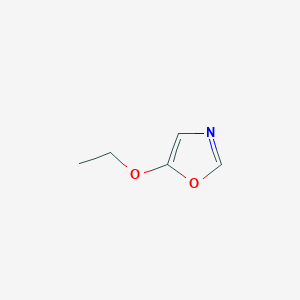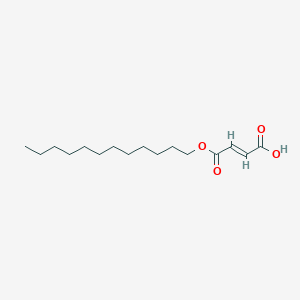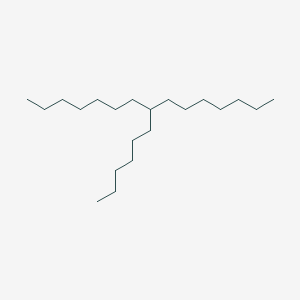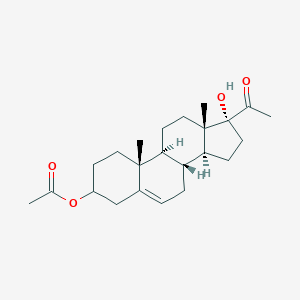
Pregn-5-en-20-one, 3,17-dihydroxy-, 3-acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pregn-5-en-20-one, 3,17-dihydroxy-, 3-acetate, also known as 3β,17β-dihydroxy-5β-pregnan-20-one-3-acetate or Pregnanolone acetate, is a steroid hormone that is synthesized in the body from cholesterol. It is a potent allosteric modulator of the GABA-A receptor and has been shown to have anxiolytic, sedative, and anticonvulsant effects.
Wirkmechanismus
Pregnanolone acetate is a potent allosteric modulator of the GABA-A receptor, which is a type of ionotropic receptor that mediates the inhibitory effects of the neurotransmitter GABA in the central nervous system. It enhances the activity of GABA-A receptors by increasing the affinity of the receptor for GABA and by increasing the opening time of the ion channel. This results in an increase in chloride ion influx into the neuron, leading to hyperpolarization and inhibition of neuronal activity.
Biochemische Und Physiologische Effekte
Pregnanolone acetate has been shown to have various biochemical and physiological effects in the body. It has been found to have anti-inflammatory and neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been found to regulate the hypothalamic-pituitary-adrenal (HPA) axis, which plays a key role in the stress response. Pregnanolone acetate has been shown to decrease the levels of cortisol, a stress hormone, in the body.
Vorteile Und Einschränkungen Für Laborexperimente
Pregnanolone acetate has several advantages for lab experiments. It is a potent and selective modulator of the GABA-A receptor, which makes it useful for studying the role of GABA-A receptors in various neurological and psychiatric disorders. It is also relatively easy to synthesize and purify, which makes it readily available for research purposes.
However, there are also some limitations to using pregnanolone acetate in lab experiments. It has a short half-life in the body, which can make it difficult to maintain a steady concentration of the compound in the blood or brain. It is also relatively insoluble in water, which can make it difficult to administer to animals or humans.
Zukünftige Richtungen
There are several future directions for research on pregnanolone acetate. One area of interest is its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, sedative, and anticonvulsant effects, and may have potential as a treatment for anxiety, depression, epilepsy, and schizophrenia.
Another area of interest is the development of new analogs of pregnanolone acetate that have improved pharmacokinetic properties and selectivity for specific subtypes of GABA-A receptors. These analogs may have improved therapeutic efficacy and fewer side effects compared to pregnanolone acetate.
Conclusion:
In conclusion, pregnanolone acetate is a potent allosteric modulator of the GABA-A receptor that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, sedative, and anticonvulsant effects, and may have potential as a treatment for anxiety, depression, epilepsy, and schizophrenia. Further research is needed to fully understand the mechanism of action and therapeutic potential of pregnanolone acetate.
Synthesemethoden
Pregnanolone acetate can be synthesized from pregnenolone, a precursor molecule that is synthesized from cholesterol in the body. The synthesis involves the acetylation of the 3-hydroxyl group of pregnanolone using acetic anhydride in the presence of a catalyst such as pyridine. The resulting product is pregnanolone acetate, which can be purified using various chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
Pregnanolone acetate has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as anxiety, depression, epilepsy, and schizophrenia. It has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models and human studies. It has also been found to improve cognitive function and memory in animal studies.
Eigenschaften
CAS-Nummer |
10343-51-8 |
|---|---|
Produktname |
Pregn-5-en-20-one, 3,17-dihydroxy-, 3-acetate |
Molekularformel |
C23H34O4 |
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C23H34O4/c1-14(24)23(26)12-9-20-18-6-5-16-13-17(27-15(2)25)7-10-21(16,3)19(18)8-11-22(20,23)4/h5,17-20,26H,6-13H2,1-4H3/t17?,18-,19+,20+,21+,22+,23+/m1/s1 |
InChI-Schlüssel |
IQCNQJXIOWBNAT-QCGJQQEMSA-N |
Isomerische SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)OC(=O)C)C)C)O |
SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)O |
Kanonische SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)O |
Synonyme |
20-Oxopregn-5-ene-3,17-diol 3-acetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



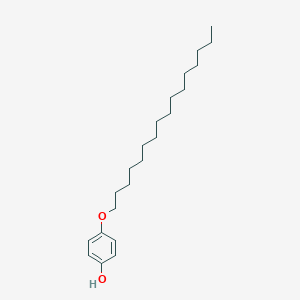

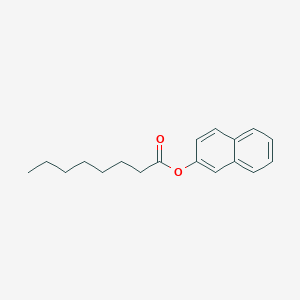




![2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B79102.png)
